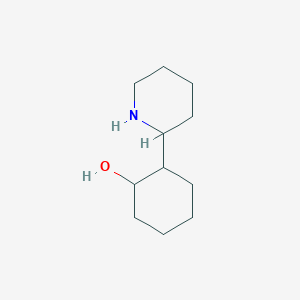

2-(Piperidin-2-yl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h9-13H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZIEQILKFBUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CCCCN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Research Interest of Fused Cyclohexanol Piperidine Systems

The fusion of a piperidine (B6355638) ring and a cyclohexanol (B46403) ring creates a three-dimensional structure with considerable conformational complexity and potential for stereoisomerism. The structural characteristics of such systems are a key determinant of their chemical reactivity and biological activity.

The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. nih.gov Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with nearly 60% of unique small-molecule drugs containing such a ring system. nih.gov This is attributed to the ability of the nitrogen atom to form hydrogen bonds and act as a basic center, which is often crucial for binding to biological targets. researchgate.net The incorporation of heterocyclic scaffolds like piperidine can significantly influence the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for drug development. nih.gov

The relative stereochemistry of the hydroxyl group and the piperidinyl substituent, as well as the stereocenter at the 2-position of the piperidine ring, gives rise to multiple diastereomers and enantiomers. The specific arrangement of these functional groups in three-dimensional space is critical for molecular recognition and biological activity.

Table 1: General Conformational Features of Constituent Rings

| Ring System | Predominant Conformation | Key Conformational Features | References |

| Cyclohexane (B81311) | Chair | Minimizes angle and torsional strain; axial and equatorial substituent positions. pressbooks.pub | |

| Piperidine | Chair | Equatorial preference for N-H or large N-substituents. rsc.org |

Overview of Key Research Areas for Complex Cycloaliphatic Amino Alcohols

General Synthetic Strategies for Aminocyclohexanols

The construction of aminocyclohexanols can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and stereochemical control. These methods often involve either the formation of the cyclic systems followed by the introduction of the amino and hydroxyl groups, or the coupling of pre-existing piperidine (B6355638) and cyclohexane (B81311) precursors.

Cyclization Approaches to Core Ring Systems

The formation of the piperidine and cyclohexane rings is a fundamental aspect of synthesizing the target scaffold. Intramolecular cyclization reactions are powerful tools for constructing these cyclic systems. For instance, piperidine rings can be formed through intramolecular reductive amination of suitable precursors, such as ω-amino fatty acids, a process that can be catalyzed by iron complexes. mdpi.com Another approach involves the intramolecular amination of organoboronates, which proceeds through the formation of an N-B bond followed by a 1,2-metalate shift. mdpi.com

Radical cyclizations also offer a pathway to piperidine rings. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can generate the piperidine core. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced. mdpi.com

Reductive Amination Pathways for Piperidine-Cyclohexane Linkage Formation

Reductive amination is a widely employed and versatile method for forming the crucial C-N bond that links the piperidine and cyclohexane moieties. mdpi.comresearchgate.net This two-step process typically involves the initial reaction of a carbonyl group (on the cyclohexane precursor) with an amine (the piperidine) to form an imine or iminium ion intermediate. researchgate.netmasterorganicchemistry.com This intermediate is then reduced to the corresponding amine. researchgate.netmasterorganicchemistry.com

A variety of reducing agents can be used for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. researchgate.net The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The efficiency of reductive amination can be influenced by the nature of the reactants. For example, the reaction of cyclohexanone (B45756) with piperidine leads to an iminium salt intermediate, which is subsequently reduced. This method is a cornerstone in the synthesis of piperidine-substituted cyclohexanes.

Condensation Reactions in the Construction of Related Piperidine-Cyclohexanone Precursors

Condensation reactions are fundamental to the synthesis of precursors for this compound, particularly the corresponding piperidine-cyclohexanone. The reaction between a ketone, such as cyclohexanone, and a secondary amine like piperidine is a classic example. This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of cyclohexanone. quora.com

This initial adduct can then undergo dehydration to form an enamine, specifically 1-(cyclohex-1-en-1-yl)piperidine. This enamine is a key intermediate that can be further functionalized. For instance, oxidation of the enamine can lead to the formation of α-N-piperidylcyclohexanone. lookchem.com Piperidine and its derivatives are also utilized as catalysts in various condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, highlighting their dual role as both reactant and catalyst in organic synthesis.

Stereochemical Implications in Bond-Forming Reactions

The formation of the bond between the piperidine and cyclohexane rings has significant stereochemical consequences. The target molecule, this compound, contains multiple stereocenters, leading to the possibility of various diastereomers and enantiomers. The relative orientation of the hydroxyl and piperidinyl groups on the cyclohexane ring defines the cis and trans diastereomers.

The stereochemical outcome of the synthesis is often determined by the reaction pathway and the reagents used. For example, the reaction of cyclohexene (B86901) oxide with piperidine typically yields the trans-isomer of 2-(piperidin-1-yl)cyclohexanol. Conversely, reduction of the corresponding ketone, 2-(piperidin-1-yl)cyclohexan-1-one, can provide access to different stereoisomers depending on the choice of reducing agent and the reaction conditions. Careful consideration of these factors is crucial for controlling the stereochemistry of the final product.

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereoselectivity is a primary goal in the synthesis of complex molecules like this compound. This involves controlling the relative and absolute stereochemistry of the newly formed stereocenters.

Diastereoselective Control in the Formation of Cyclohexane-Piperidine Scaffolds

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. Several methods have been developed to achieve diastereoselective synthesis of substituted piperidines. nih.govresearchgate.net One strategy involves a nitro-Mannich reaction followed by reductive cyclization. The initial diastereoselective Mannich reaction between a functionalized acetal (B89532) and an imine establishes the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring. mdpi.com

Another approach utilizes a hydrogen borrowing [5 + 1] annulation method, which can lead to the stereoselective synthesis of substituted piperidines. nih.gov This method involves two sequential iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov The stereochemical outcome of these reactions can often be rationalized and predicted based on the transition state models of the key bond-forming steps.

The synthesis of aminoethyl-substituted piperidine derivatives has also been reported, where the final products are often obtained as mixtures of diastereomers. nih.gov For example, reductive amination of certain aldehydes with various amines using NaBH(OAc)₃ resulted in mixtures of cis and trans diastereomers with ratios ranging from 60:40 to 85:15. nih.gov

Directed Functionalization Strategies

Directed functionalization is a powerful strategy in organic synthesis that allows for the selective reaction at a specific C-H bond within a molecule. benthamdirect.comacs.orgresearchgate.net This is achieved by using a directing group, which is a functional group that positions a metal catalyst in close proximity to the targeted C-H bond, thereby facilitating its activation and subsequent functionalization. benthamdirect.comresearchgate.net This approach offers a significant advantage over traditional methods by enabling the modification of otherwise unreactive parts of a molecule. benthamdirect.com

In the context of synthesizing piperidine-containing structures, directed C-H functionalization has been employed to introduce substituents at various positions on the piperidine ring. nih.govthieme-connect.com For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been utilized for the C2 functionalization of piperidines. nih.gov The choice of catalyst and the protecting group on the nitrogen atom can influence the site-selectivity of the reaction. nih.gov For example, using N-Boc-piperidine with a specific rhodium catalyst can favor C2 functionalization, while a different catalyst and protecting group combination can direct the reaction to the C4 position. nih.gov

Furthermore, palladium-catalyzed C-H arylation has been successfully applied to introduce aryl groups at the C4 position of piperidine derivatives using an aminoquinoline directing group attached at the C3 position. acs.org This method demonstrates excellent regio- and stereoselectivity, providing a route to cis-3,4-disubstituted piperidines. acs.org The ability to direct functionalization to specific positions is crucial for building the complex architecture of molecules like this compound.

Influence of Auxiliaries on Diastereoselectivity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net Once the desired stereochemistry is established, the auxiliary is removed. This strategy is particularly valuable in the synthesis of polysubstituted piperidines, where multiple stereocenters need to be controlled. acs.org

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have proven effective in the stereoselective synthesis of chiral piperidine derivatives. cdnsciencepub.com These auxiliaries can direct the course of reactions like the domino Mannich–Michael reaction to produce dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent modifications, such as conjugate additions, can then be performed to introduce further substituents with controlled stereochemistry. cdnsciencepub.com For example, a conjugate cuprate (B13416276) addition to an N-arabinosyl dehydropiperidinone can lead to the formation of a 2,6-cis-substituted piperidinone. cdnsciencepub.com

Amidine auxiliaries have also been utilized to achieve highly stereoselective synthesis of 2,6-disubstituted piperidines. nih.govrsc.org In this approach, the amidine group first directs the diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium (B92312) salt. nih.govrsc.org Subsequently, the same amidine group directs a regioselective metalation at the 6-position, allowing for further functionalization and leading to 2,6-disubstituted piperidines with high diastereoselectivity after reduction. nih.govrsc.org The strategic use of such auxiliaries is instrumental in constructing the specific stereoisomers required for biologically active molecules.

Enantioselective Catalytic Approaches to Chiral Six-Membered Heterocycles

The development of catalytic enantioselective methods provides a more efficient and atom-economical approach to chiral molecules compared to the use of stoichiometric chiral auxiliaries. wikipedia.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Organocatalyst-Mediated Cycloadditions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral organocatalysts can mediate a variety of reactions, including cycloadditions, to produce enantiomerically enriched heterocyclic compounds. nih.gov For instance, a domino Michael addition/aminalization process catalyzed by a chiral diphenylprolinol derivative can be used to synthesize polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Inspired by biosynthetic pathways, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method utilizes a dienolate and is stereoselective, yielding chiral 2,3-dihydropyridinones which serve as versatile intermediates for the synthesis of various piperidine-based natural products. rsc.org Furthermore, intramolecular aza-Michael reactions catalyzed by quinoline-based organocatalysts can provide enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used and powerful method for the synthesis of chiral compounds. wikipedia.orgnih.gov This reaction involves the addition of hydrogen across a double bond, guided by a chiral transition metal catalyst to produce a specific enantiomer. wikipedia.org Iridium, rhodium, and ruthenium complexes with chiral ligands are commonly employed for the asymmetric hydrogenation of various substrates, including heteroaromatic compounds like pyridines. nih.govajchem-b.com

The asymmetric hydrogenation of pyridinium salts is a particularly effective strategy for accessing chiral piperidines. acs.orgnih.gov For example, iridium catalysts containing P,N-ligands have been shown to be highly efficient in the enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts, affording a range of 2-(hetero)arylpiperidines with high enantioselectivity. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts provides chiral piperidine derivatives with two adjacent stereocenters in high enantiomeric and diastereomeric excess. nih.gov This method has been applied to the gram-scale synthesis of key intermediates for pharmaceutical agents. nih.gov

The mechanism of these hydrogenations can be complex, with some proceeding through an outer-sphere dissociative pathway where the stereochemical outcome is determined by the initial protonation of an enamine intermediate. acs.org

Biocatalytic Transformations and Kinetic Resolution for Chiral Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. nih.gov Enzymes can perform complex transformations with exquisite stereoselectivity under mild reaction conditions. researchgate.net

A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. nih.govresearchgate.net This strategy involves the chemical reduction of pyridinium salts to tetrahydropyridines, followed by a stereoselective one-pot cascade reaction using an amine oxidase and an ene-imine reductase. nih.govresearchgate.net This enzymatic cascade converts the tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net This method has been successfully applied to the synthesis of precursors for several pharmaceutical drugs. researchgate.net

Kinetic resolution is another important biocatalytic strategy. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. While specific examples for this compound are not detailed in the provided search results, biocatalytic kinetic resolution is a well-established method for obtaining chiral piperidine intermediates.

Protecting Group Strategies for Selective Functionalization and Stereocontrol

Protecting groups are essential tools in organic synthesis, used to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. creative-peptides.com The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable afterward. creative-peptides.com In the synthesis of complex molecules like this compound, protecting groups play a crucial role in achieving selective functionalization and controlling stereochemistry. nih.govnih.gov

Different protecting groups on the piperidine nitrogen can influence the regioselectivity of C-H functionalization reactions. nih.gov For example, in rhodium-catalyzed C-H functionalization, an N-Boc (tert-butoxycarbonyl) group can direct the reaction to the C2 position, whereas an N-brosyl (p-bromobenzenesulfonyl) group can also facilitate C2 functionalization with high diastereoselectivity. nih.gov In some cases, the protecting group itself can act as a chiral auxiliary. nih.gov

Protecting groups are also vital for controlling stereochemistry during reactions such as hydroboration. In the synthesis of amino alcohols related to piperidine alkaloids, the N-benzyl protecting group on a 2-(2'-alkenyl)-piperidine borane (B79455) allows for good stereocontrol during the internal hydroboration step. nih.gov The choice of protecting group can also influence the stability and reactivity of intermediates. For instance, carbamate (B1207046) protecting groups have been found to be advantageous in the synthesis of dihydropyridines, providing stable and high-purity starting materials for subsequent reactions. acs.org The strategic application and removal of protecting groups are fundamental to the successful execution of a multi-step synthesis of complex piperidine-containing molecules. creative-peptides.com

Considerations for Total Synthesis of Complex Molecules Containing the this compound Scaffold

The total synthesis of complex natural products containing the this compound core requires careful strategic planning. A key consideration is the stereoselective construction of the multiple chiral centers within the molecule. The relative and absolute stereochemistry of the piperidine and cyclohexane rings significantly influences the biological activity of the final compound. Synthetic strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures to achieve the desired stereoisomer.

For instance, in the synthesis of alkaloids like deoxynupharidine, which features a related quinolizidine (B1214090) skeleton derived from a piperidine precursor, early strategies involved the reduction of substituted pyridines. ntu.edu.sg However, these methods often resulted in mixtures of diastereomers, necessitating tedious separation procedures. ntu.edu.sg More contemporary approaches aim for higher stereocontrol through methods like substrate-controlled reductions or the use of chiral catalysts.

Another critical aspect is the choice of starting materials and the sequence of bond-forming reactions. The synthesis can be approached via a convergent or linear strategy. A convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled, is often more efficient for complex targets. For the this compound scaffold, this could involve the synthesis of a suitably functionalized piperidine derivative and a cyclohexane precursor, followed by their coupling.

The functional group tolerance of the key reactions is also a major consideration. The presence of hydroxyl and amino groups in the target scaffold necessitates the use of protecting groups throughout the synthesis to prevent unwanted side reactions. The choice of protecting groups must be carefully planned to ensure they can be selectively removed under mild conditions without affecting other sensitive functionalities in the molecule.

The scalability of the synthetic route is another important factor, particularly if the target compound is of pharmaceutical interest. Reactions that are high-yielding, use readily available and inexpensive starting materials, and avoid hazardous reagents are preferred.

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of the reactions used to construct the this compound scaffold is crucial for optimizing reaction conditions and improving yields and stereoselectivity.

Several key bond-forming reactions are employed in the synthesis of the this compound motif. One common approach involves the formation of the piperidine ring through intramolecular cyclization reactions. For example, the cyclization of an amino-alkene or an amino-epoxide can lead to the formation of the piperidinyl-cyclohexanol core. The mechanism of such reactions often involves the activation of the electrophilic partner (e.g., protonation of the epoxide) followed by nucleophilic attack by the amine. The stereochemical outcome of these cyclizations is often governed by Baldwin's rules and the conformational preferences of the transition state.

Another important reaction is the formation of the C-C bond connecting the piperidine and cyclohexane rings. This can be achieved through various methods, including aldol-type condensations, Mannich reactions, or the addition of organometallic reagents. For example, the reaction of a piperidine-derived enamine or enolate with a cyclohexanone derivative would proceed through a six-membered ring transition state, and the stereochemistry of the newly formed bond would be influenced by the facial selectivity of the nucleophilic attack.

In the context of related structures, the synthesis of piperidines can be achieved through various mechanisms, including intramolecular cyclization of alkenes catalyzed by transition metals like gold(I) or through radical cascades. nih.gov For instance, the gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes represents a powerful method for constructing polysubstituted piperidines. nih.gov The mechanism is believed to involve a complex radical cascade with successive cyclizations. nih.gov

The dehydration of cyclohexanol (B46403) to form cyclohexene, a related transformation on the cyclohexane ring, proceeds through a well-established E1 mechanism. umass.edu This involves the protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to form the double bond. umass.edu

Equilibrium constants play a significant role in reactions that are reversible, such as some aldol condensations or the formation of enamines. The position of the equilibrium can be influenced by factors such as temperature, concentration, and the removal of a product (e.g., water) to drive the reaction to completion. In the synthesis of piperidines, the formation of a more stable cis-isomer from an initially formed trans-isomer can occur over time, indicating a thermodynamic equilibration process. nih.gov

Isotope labeling studies are powerful tools for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13), chemists can probe the nature of bond-breaking and bond-forming steps. A significant kinetic isotope effect (KIE), where the rate of the reaction is slower with the heavier isotope, indicates that the bond to the labeled atom is broken in the rate-determining step.

For example, in the study of the biosynthesis of piperidine alkaloids, feeding experiments with isotopically labeled precursors have been used to trace the origin of the carbon and nitrogen atoms in the piperidine ring. rsc.org In the context of the this compound scaffold, a deuterium labeling study on the carbon adjacent to the hydroxyl group in the cyclohexane ring could help to determine whether a C-H bond is broken in the rate-determining step of an oxidation or elimination reaction.

Furthermore, the use of carbon-13 labeled synthons is a valuable technique for elucidating reaction pathways and has applications in fields like positron emission tomography (PET) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For instance, the synthesis of phenols with a carbon-13 label at the ipso-carbon has been achieved through a [5+1] cyclization strategy, providing a powerful method for introducing isotopic labels into aromatic cores. nih.gov This type of labeling can be instrumental in mechanistic studies of reactions involving the aromatic ring of related structures.

Synthetic Routes to Structurally Related Analogues and Derivatives

The development of synthetic routes to analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

The substituents on the cyclohexane ring can be systematically varied to probe their influence on biological activity. This can be achieved by starting with different substituted cyclohexanone precursors or by modifying the cyclohexane ring of the pre-formed scaffold.

For example, the introduction of alkyl or aryl groups at various positions on the cyclohexane ring can be accomplished through the reaction of the corresponding enolate with electrophiles or through conjugate addition reactions to α,β-unsaturated cyclohexenones. The stereochemical outcome of these reactions is a key consideration and can often be controlled by the choice of reagents and reaction conditions.

The hydroxyl group on the cyclohexane ring also provides a handle for further functionalization. It can be oxidized to a ketone, which can then be subjected to a variety of transformations, such as Grignard additions to introduce new substituents. researchgate.net Alternatively, the hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, to explore the impact of these modifications on the compound's properties.

The synthesis of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives through the reduction of the corresponding piperidin-4-ones using Grignard reagents demonstrates a method for introducing substituents at both the 3- and 4-positions of a related piperidine ring system. researchgate.net This highlights the potential for creating a diverse library of analogues by modifying the core scaffold.

Derivatization at the Piperidine Nitrogen and Carbon Positions

Functionalization of the pre-formed piperidine ring is a key strategy for creating analogs of this compound. Modifications can be targeted at the nucleophilic piperidine nitrogen or at various carbon positions on the ring, often requiring strategic use of protecting groups and activation methods.

Derivatization at the piperidine nitrogen is the most straightforward modification. The secondary amine is readily functionalized through standard N-alkylation or N-acylation reactions. For instance, reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides N-alkylated piperidines. nih.gov This method was employed in the synthesis of N-methyl and N-ethyl derivatives of a related 4-substituted piperidine ester. nih.gov Alternatively, the nitrogen can be protected with groups such as the tert-butoxycarbonyl (Boc) group, which can be crucial for directing subsequent reactions or for modulating the compound's biological activity. whiterose.ac.uk

Modification of the carbon skeleton of the piperidine ring is more complex and often involves multi-step sequences. One approach involves the creation of an exocyclic double bond, which can then undergo further reactions. For example, piperidines can be subjected to Heck reactions to introduce aryl or vinyl substituents, followed by hydrogenation to yield the saturated, substituted piperidine ring. whiterose.ac.uk Another strategy relies on the cyclization of functionalized linear precursors. The synthesis of 2,6-disubstituted piperidines has been achieved through the reductive cyclization of 6-oxoamino acid derivatives, where the stereochemistry can be influenced by the choice of reducing agent. whiterose.ac.uk

Table 1: Examples of Derivatization Reactions for Piperidine Scaffolds

| Starting Material Scaffold | Position of Derivatization | Reagents and Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| Secondary Piperidine | Nitrogen | Formalin, NaBH(OAc)₃ | N-Methyl Piperidine | nih.gov |

| Secondary Piperidine | Nitrogen | Acetaldehyde, NaBH(OAc)₃ | N-Ethyl Piperidine | nih.gov |

| Secondary Piperidine | Nitrogen | (Boc)₂O | N-Boc Piperidine | whiterose.ac.uk |

| Tricyclic Keto-lactam | Piperidine Carbon | Triethylsilane, Trifluoroacetic Acid | Reduction of adjacent ketone | whiterose.ac.uk |

Introduction of Chirality via Derivatization and Separation

The presence of multiple stereocenters in this compound makes stereocontrol a paramount challenge in its synthesis. Chirality can be introduced either by using chiral auxiliaries to direct the formation of the desired stereoisomer (asymmetric synthesis) or by separating stereoisomers from a mixture, a process known as resolution. nih.govcolab.ws

Introduction of Chirality via Derivatization

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary that directs the stereochemical outcome of key bond-forming reactions. A well-established method for the enantioselective synthesis of 2-substituted piperidines employs chiral bicyclic lactams derived from the condensation of an amino alcohol, such as (R)-phenylglycinol, with a δ-oxoacid. colab.wsrsc.org This approach establishes a fixed stereocenter that guides the introduction of substituents onto the piperidine precursor.

The resulting chiral lactam can undergo diastereoselective alkylation or other modifications. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched piperidine derivative. This methodology has been successfully applied to the synthesis of a variety of piperidine, indolizidine, and quinolizidine alkaloids, demonstrating its robustness and versatility. colab.ws For example, the enantioselective synthesis of the piperidine alkaloid (–)-anabasine was achieved starting from a phenylglycinol-derived chiral lactam. rsc.org This method allows for an enantiodivergent approach, where either enantiomer of the target molecule can be accessed by choosing the appropriate starting materials. rsc.org

Table 2: Enantioselective Synthesis of Chiral Piperidines Using a Phenylglycinol-Derived Lactam

| Chiral Auxiliary | Key Reaction Step | Product Alkaloid | Reference |

|---|---|---|---|

| (R)-Phenylglycinol | Cyclodehydration with δ-oxoacids | (R)-Coniine | colab.ws |

| (R)-Phenylglycinol | Cyclodehydration with δ-oxoacids | (2R,6S)-Dihydropinidine | colab.ws |

| (R)-Phenylglycinol | Cyclodehydration with δ-oxoacids | (2R,6R)-Solenopsin A | colab.ws |

Introduction of Chirality via Separation

When an asymmetric synthesis is not feasible or when a mixture of stereoisomers is produced, the separation of these isomers is necessary. This can involve the separation of diastereomers or enantiomers. The derivatization of a racemic mixture with a single enantiomer of a chiral reagent results in a mixture of diastereomers, which have different physical properties and can often be separated using standard chromatographic techniques like column chromatography or crystallization. nih.gov

For the direct separation of enantiomers, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method. nih.govnih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for resolving a broad range of chiral compounds, including those with piperidine moieties. nih.govresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving optimal separation. mdpi.com

Table 3: Examples of Chiral Separation by HPLC

| Compound Class | Chiral Stationary Phase (CSP) | Separation Mode | Reference |

|---|---|---|---|

| Antihistamine Drugs | Chiralpak IA (amylose derivative) | Not specified | nih.gov |

| Nadolol (and enantiomers) | Chiralpak AD-H (amylose derivative) | Not specified | nih.gov |

| β-blockers | Chiralpak IG-3 (amylose derivative) | HILIC, Reversed-phase | nih.gov |

| 4-Amino-flavane diastereomers | Chiralcel OJ (cellulose derivative) | Normal Phase | researchgate.net |

Conformational Analysis and Stereochemical Characterization of 2 Piperidin 2 Yl Cyclohexan 1 Ol

Cyclohexane (B81311) Ring Conformation

The cyclohexane ring is not a planar hexagon; it adopts puckered conformations to relieve angle and torsional strain. libretexts.orglibretexts.org The presence of two bulky substituents, the hydroxyl group and the piperidin-2-yl group, significantly influences the ring's preferred geometry and dynamic behavior.

The cyclohexane moiety in 2-(Piperidin-2-yl)cyclohexan-1-ol primarily exists in a few key conformations, with the chair form being the most stable.

Chair Conformation: This is the ground-state and most stable conformation for a cyclohexane ring, as it virtually eliminates both angle strain and torsional strain. masterorganicchemistry.com The C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms (and substituents) on adjacent carbons are in a staggered arrangement. libretexts.orglibretexts.org In this compound, the chair conformation allows the bulky piperidinyl and hydroxyl groups to adopt positions that minimize unfavorable steric interactions.

Boat Conformation: This is a higher-energy conformation that is significantly less stable than the chair. libretexts.org Its instability arises from two main factors: torsional strain from four pairs of eclipsed C-H bonds and a severe steric interaction, known as a "flagpole" interaction, between the hydrogens (or substituents) at the C1 and C4 positions. youtube.com

Twist-Boat Conformation: The twist-boat (or skew-boat) conformation is an intermediate energy state between the chair and the boat. It is more stable than the boat because twisting the structure alleviates some of the torsional strain and reduces the flagpole interactions. youtube.com However, it remains considerably less stable than the chair conformation and typically acts as a transient intermediate during the process of ring inversion. libretexts.org

Table 1: Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | No significant angle or torsional strain. masterorganicchemistry.com |

| Twist-Boat | ~5.5 | Reduced torsional strain and flagpole interactions. youtube.com |

| Boat | ~6.9 | Torsional strain and flagpole steric hindrance. libretexts.orgyoutube.com |

| Half-Chair | ~10 | Significant angle and torsional strain. libretexts.org |

Note: Energy values are representative for unsubstituted cyclohexane and serve as a baseline for understanding the relative stabilities.

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a ring flip or ring inversion at room temperature. youtube.com During this process, one chair conformation converts into the other, with axial substituents becoming equatorial and equatorial substituents becoming axial. youtube.com This inversion proceeds through several higher-energy intermediates, including the half-chair and the twist-boat. libretexts.org The highest energy point on this pathway is the half-chair transition state. For unsubstituted cyclohexane, the activation energy barrier for ring inversion is approximately 10.4 kcal/mol. wikipedia.org The presence of the large substituents on this compound would influence this barrier, but the fundamental process remains the same.

The stereochemistry of the cyclohexane ring is defined by the relative positions of the hydroxyl (-OH) and piperidin-2-yl groups. These two groups can be on the same side of the ring (cis) or on opposite sides (trans).

In a trans-isomer , the two substituents are on opposite faces of the ring. This allows for a conformation where both the hydroxyl group and the piperidin-2-yl group can reside in equatorial positions. This diequatorial arrangement is strongly favored as it places the bulky groups away from the ring, minimizing destabilizing 1,3-diaxial interactions. The alternative diaxial conformation would be highly unstable due to severe steric clash.

In a cis-isomer , the two substituents are on the same face of the ring. In any chair conformation, this necessitates that one group must be in an axial position while the other is in an equatorial position. scribd.com The ring will preferentially adopt the conformation that places the larger of the two groups (the piperidin-2-yl group) in the more stable equatorial position to minimize steric strain.

The hydroxyl group can also participate in intramolecular hydrogen bonding, potentially with the nearby piperidine's nitrogen atom or N-H group, which could further influence the conformational preference and stability of a particular stereoisomer.

Piperidine (B6355638) Ring Conformation

Like cyclohexane, the six-membered piperidine ring adopts a chair conformation as its most stable form to minimize ring strain. wikipedia.org The presence of the nitrogen heteroatom introduces unique conformational features, namely nitrogen inversion and the orientation of the nitrogen's lone pair of electrons.

The piperidine ring exists in two distinct chair conformations that are in rapid equilibrium. This equilibrium is due to two separate dynamic processes:

Ring Inversion: Similar to cyclohexane, the entire piperidine ring can flip, interconverting axial and equatorial positions. The energy barrier for this process is substantial, comparable to that of cyclohexane. wikipedia.org

Nitrogen Inversion: The nitrogen atom in piperidine is typically sp³-hybridized and pyramidal. It can rapidly invert its configuration, much like an umbrella turning inside out. This process interconverts the axial and equatorial positions of the substituent on the nitrogen (in this case, a hydrogen atom) and the nitrogen's lone pair. wikipedia.org Nitrogen inversion has a significantly lower energy barrier than ring inversion, making it a much faster process. wikipedia.org

Table 2: Comparative Energy Barriers in Piperidine

| Process | Estimated Energy Barrier (kcal/mol) | Description |

| Nitrogen Inversion | ~6.1 | Rapid inversion of the nitrogen pyramid, swapping N-H and lone pair positions. wikipedia.org |

| Ring Inversion | ~10.4 | Slower process involving the entire ring, interchanging all axial/equatorial sites. wikipedia.org |

Note: Values are for the parent piperidine ring.

For this compound, the N-H bond of the piperidine ring can be either axial or equatorial. In the absence of polar solvent effects, the equatorial conformation of the N-H bond is generally found to be more stable. wikipedia.org

The key substituent on the piperidine ring is the large 2-hydroxycyclohexyl group at the C-2 position. Due to its significant steric bulk, this group will have a very strong preference for the equatorial position. Placing such a large group in the axial position would introduce highly unfavorable 1,3-diaxial interactions with the axial hydrogens on C-4 and C-6 of the piperidine ring, severely destabilizing the conformation.

Therefore, the most stable conformation of the this compound molecule as a whole is expected to be a double-chair structure where:

Both the hydroxyl and piperidinyl groups are equatorial on the cyclohexane ring (trans isomer).

The 2-hydroxycyclohexyl group is equatorial on the piperidine ring.

The N-H proton on the piperidine nitrogen is also preferentially equatorial.

Free Energy Differences and Equilibrium Populations of Piperidine Conformers

The piperidine ring in this compound, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the cyclohexanol (B46403) substituent at the C2 position of the piperidine ring leads to two principal chair conformers, distinguished by the axial or equatorial orientation of this substituent. The relative stability of these conformers is dictated by the difference in their Gibbs free energy (ΔG°).

The equilibrium population of each conformer at a given temperature is directly related to this free energy difference. Generally, substituents on a piperidine ring prefer the more sterically favorable equatorial position to avoid destabilizing 1,3-diaxial interactions. In the case of 2-substituted piperidines, the conformational equilibrium can be influenced by the nature of the substituent and the substitution pattern on the nitrogen atom. For instance, in N-acyl or N-aryl piperidines, an axial orientation of a 2-substituent can be favored due to the minimization of allylic strain.

| Piperidine Conformer | Substituent Orientation | Estimated ΔG° (kcal/mol) | Equilibrium Population (%) at 298 K |

|---|---|---|---|

| Equatorial-Cyclohexanol | Equatorial | 0 | >95 |

| Axial-Cyclohexanol | Axial | ~2.0 | <5 |

This table presents estimated values based on general principles of conformational analysis for substituted piperidines.

Intermolecular and Intramolecular Interactions Governing Conformation

The conformational landscape of this compound is not solely determined by the inherent strain of the piperidine ring but is significantly modulated by a network of non-covalent interactions. These interactions, both within the molecule and with its environment, play a crucial role in dictating the preferred three-dimensional structure.

A key stabilizing factor in the conformation of this compound is the potential for the formation of an intramolecular hydrogen bond. This interaction can occur between the hydroxyl group (-OH) of the cyclohexanol ring, acting as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of the piperidine ring, which serves as a hydrogen bond acceptor.

The formation of this hydrogen bond is stereochemically dependent and is most favorable in the cis-isomer, where the hydroxyl and piperidinyl groups are on the same side of the cyclohexane ring. This interaction creates a cyclic arrangement that significantly stabilizes this particular conformation. The strength of such intramolecular hydrogen bonds can be substantial, with reported stabilization energies for similar interactions in other molecules ranging from 2 to 6 kcal/mol. mdpi.comnih.gov This stabilization can, in some cases, overcome the inherent preference for an equatorial substituent, leading to a higher population of a conformer with an axial or pseudo-axial arrangement that facilitates this bonding.

Steric and torsional strains are primary destabilizing forces that govern the conformational preferences of this compound.

Steric Strain: This arises from the repulsive interaction when non-bonded atoms or groups are forced into close proximity. In the context of the piperidine and cyclohexane rings, the most significant steric clash occurs in the form of 1,3-diaxial interactions. When the cyclohexanol substituent on the piperidine ring is in the axial position, it experiences steric repulsion from the axial hydrogens at the C4 and C6 positions of the piperidine ring. Similarly, the orientation of the piperidinyl group on the cyclohexane ring will also be subject to these interactions. An equatorial orientation minimizes this strain by placing the bulky group away from the axial hydrogens. libretexts.org The magnitude of this strain is dependent on the size of the substituent.

| Conformer Feature | Type of Strain | Description | Estimated Energy Cost (kcal/mol) |

|---|---|---|---|

| Axial Cyclohexanol on Piperidine | Steric (1,3-Diaxial) | Repulsion between the axial cyclohexanol group and axial hydrogens on the piperidine ring. | ~1.5 - 2.5 |

| Gauche relationship between substituents | Steric/Torsional | Interaction between the piperidinyl and hydroxyl groups when on adjacent carbons in a staggered but non-anti arrangement. | ~0.9 |

This table presents estimated strain energy values based on data for substituted cyclohexanes and piperidines. libretexts.org

The equilibrium between the different conformers of this compound can be influenced by the polarity of the solvent. This is because different conformers can have different dipole moments. The conformer that is stabilized by an intramolecular hydrogen bond will have its polar N-H and O-H groups in a specific orientation, which can result in a significant molecular dipole moment.

In a non-polar solvent, the conformational equilibrium will be primarily dictated by the intrinsic stability of the conformers, with the one having the lowest steric and torsional strain being favored. However, in a polar solvent, the conformer with the larger dipole moment will be better stabilized by dipole-dipole interactions with the solvent molecules. Consequently, an increase in solvent polarity is expected to shift the conformational equilibrium towards the more polar conformer, which is likely the one containing the intramolecular hydrogen bond. This phenomenon is a well-established principle in conformational analysis.

Spectroscopic and Crystallographic Elucidation of Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the constitution and stereochemistry of 2-(Piperidin-2-yl)cyclohexan-1-ol. Through various NMR experiments, a comprehensive understanding of its structure and behavior in solution can be achieved.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental in elucidating the molecular framework. The chemical shift of a nucleus provides information about its local electronic environment. youtube.com For instance, the carbon atom attached to the hydroxyl group (C-1) in the cyclohexanol (B46403) ring is expected to resonate at a downfield chemical shift (typically in the range of 60-80 ppm in the ¹³C NMR spectrum) due to the deshielding effect of the oxygen atom. youtube.com Similarly, the carbons of the piperidine (B6355638) ring will exhibit characteristic chemical shifts. nih.gov

Proton-proton (¹H-¹H) coupling constants (J-values) are crucial for determining the relative stereochemistry of substituents on the cyclohexane (B81311) and piperidine rings. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller coupling constants (1-5 Hz) suggest cis (axial-equatorial or equatorial-equatorial) relationships. researchgate.net By analyzing the coupling patterns of the protons on the cyclohexane and piperidine rings, the preferred chair conformation of each ring and the relative orientation of the piperidinyl and hydroxyl groups can be deduced. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 (Cyclohexanol) | 3.5 - 4.0 | m | - |

| H-2 (Cyclohexanol) | 1.8 - 2.2 | m | - |

| H-2' (Piperidine) | 2.8 - 3.2 | m | - |

| NH (Piperidine) | 1.5 - 2.5 | br s | - |

| OH (Cyclohexanol) | 2.0 - 4.0 | br s | - |

| Cyclohexane Ring CH₂ | 1.0 - 1.9 | m | - |

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the through-space proximity of protons within a molecule, typically within a range of 5-6 Å. mdpi.com In the context of this compound, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for confirming stereochemical assignments and providing insights into the conformational preferences of the molecule. nih.govresearchgate.net

For example, an NOE correlation between a proton on the piperidine ring and a proton on the cyclohexane ring would definitively establish their spatial closeness, helping to determine the relative orientation of the two rings. Specifically, observing an NOE between the proton at C-2 of the piperidine ring and a proton on the cyclohexane ring can help to define the cis or trans relationship of the substituents. ipb.pt These studies are crucial for building a three-dimensional model of the molecule in solution. nih.gov

The cyclohexane and piperidine rings in this compound are conformationally flexible and can exist in equilibrium between different chair and boat conformations. researchgate.net At room temperature, this conformational exchange is often rapid on the NMR timescale, resulting in averaged signals.

By conducting NMR experiments at low temperatures, it is possible to slow down this conformational exchange to a point where individual conformers can be observed separately. nih.gov This allows for the characterization of the different conformational states and the determination of their relative populations and the thermodynamic parameters of the equilibrium. For instance, low-temperature ¹³C NMR can provide distinct signals for the axial and equatorial conformers, allowing for a quantitative analysis of the conformational equilibrium. nih.gov

For instance, the chemical shifts of the carbons in the cyclohexane and piperidine rings can confirm the connectivity and provide further evidence for the proposed stereochemistry. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the proton and carbon signals, providing unambiguous assignments of all atoms in the molecule. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Cyclohexanol) | 65 - 75 |

| C-2 (Cyclohexanol) | 45 - 55 |

| C-2' (Piperidine) | 55 - 65 |

| Cyclohexane Ring CH₂ | 20 - 40 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Fingerprinting

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H and N-H stretching vibrations, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexane and piperidine rings will appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will be observed in the 1000-1200 cm⁻¹ range. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the specific stereoisomer and conformer of the molecule.

Raman spectroscopy provides complementary information to IR spectroscopy. For example, the C-C skeletal vibrations of the rings are often strong in the Raman spectrum. Conformational changes can lead to shifts in the vibrational frequencies and changes in the intensities of the bands in both IR and Raman spectra, making these techniques useful for studying conformational equilibria.

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise atomic coordinates of a compound in its crystalline state. This data allows for the comprehensive analysis of its molecular architecture, including the determination of its absolute stereochemistry, the quantification of bond lengths and angles, and the characterization of non-covalent interactions that stabilize the crystal structure.

Determination of Absolute Configuration

The presence of multiple chiral centers in this compound gives rise to several possible stereoisomers. X-ray crystallography on an enantiopure crystal allows for the determination of the absolute configuration of these stereocenters. This is typically achieved through the analysis of anomalous dispersion effects, where the scattering factor of an atom becomes a complex number. The Flack parameter, derived from the diffraction data, serves as a critical indicator for correctly assigning the absolute structure. For organic compounds composed primarily of light atoms (C, H, N, O), the use of copper (Cu Kα) radiation is often sufficient to produce measurable anomalous scattering effects to confidently assign the absolute configuration.

Analysis of Torsion Angles and Bond Geometries

The precise atomic coordinates obtained from X-ray diffraction enable a detailed analysis of the molecule's internal geometry. This includes the conformation of both the piperidine and cyclohexanol rings, as well as the relative orientation of these two cyclic systems.

Table 1: Selected Bond Lengths for a Piperidine Derivative This table presents typical bond lengths observed in similar piperidine-containing structures as a reference.

| Bond | Typical Length (Å) |

|---|---|

| C-C (cyclohexane) | 1.52 - 1.54 |

| C-C (piperidine) | 1.51 - 1.53 |

| C-N (piperidine) | 1.46 - 1.48 |

| C-O (hydroxyl) | 1.42 - 1.44 |

Table 2: Selected Torsion Angles for a Substituted Cyclohexanol-Piperidine System This table illustrates representative torsion angles that define the ring conformations.

| Atoms Defining Torsion Angle | Typical Angle (°) | Conformational Feature |

|---|---|---|

| N-C1-C2-C3 (piperidine ring) | ± 55-60 | Chair Conformation |

| C1-C2-C3-C4 (cyclohexane ring) | ± 54-58 | Chair Conformation |

| O-C(cyclo)-C(cyclo)-C(pip) | Variable | Substituent Orientation |

Elucidation of Intermolecular Interactions in the Crystal Lattice

The packing of this compound molecules in the crystal is directed by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction due to the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine in the piperidine ring (a hydrogen bond donor and acceptor).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 2-(Piperidin-2-yl)cyclohexan-1-ol would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy structure. Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find the most appropriate level of theory.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a more reactive molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

The presence of two interconnected rings, piperidine (B6355638) and cyclohexane (B81311), along with the hydroxyl substituent, means that this compound can exist in numerous conformations. Molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) provide a computationally efficient way to explore this vast conformational space.

Molecular dynamics (MD) simulations would then be used to study the time-dependent behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a real-world environment, such as in solution.

Quantum Chemical Methods for Energetic Evaluation of Conformational Isomers

While molecular mechanics is excellent for exploring conformational space, more accurate quantum chemical methods are needed to precisely calculate the relative energies of the different stable conformations (isomers). Methods like Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)), often considered the "gold standard" in quantum chemistry, would be employed for single-point energy calculations on the geometries obtained from DFT or MM optimizations. These calculations would provide a reliable ranking of the stability of the various chair and boat conformations of the cyclohexane and piperidine rings and the different orientations of the substituent groups.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Comparison with Experimental Data

A key validation of computational models is their ability to reproduce experimental data. For this compound, DFT calculations can predict its spectroscopic properties. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared directly with experimental NMR spectra. This comparison helps to confirm the predicted lowest-energy conformation and provides a detailed assignment of the experimental signals.

Similarly, the calculation of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. This not only aids in the interpretation of the experimental spectra but also confirms that the calculated geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Modeling of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical methods could be used to model the reaction pathways. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This information provides insights into the reaction kinetics and thermodynamics, helping to explain why certain products are formed and suggesting ways to optimize the reaction conditions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. For this compound, NBO analysis would quantify the interactions between filled and empty orbitals. This can reveal important stabilizing interactions, such as hyperconjugation.

Furthermore, NBO analysis provides a way to calculate the charge on each atom, offering a more detailed picture of the electron distribution than simpler methods. It can also quantify intramolecular charge transfer, for example, from the lone pair of the nitrogen or oxygen atoms into antibonding orbitals of the ring systems.

Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. These would likely be located around the electronegative oxygen and nitrogen atoms and the hydroxyl hydrogen, respectively.

Mulliken charge analysis is a simpler method for calculating atomic charges. While it has known limitations, it can provide a qualitative picture of the charge distribution in the molecule. Comparing Mulliken charges with those obtained from NBO analysis can offer a more complete understanding of the electronic effects within the molecule.

Future Research Directions and Potential Methodological Advancements

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 2-(Piperidin-2-yl)cyclohexan-1-ol remains a critical area for development. Future efforts will likely concentrate on creating more efficient, sustainable, and highly selective synthetic routes.

Organocatalysis and Biocatalysis: Research into the use of small organic molecules and enzymes as catalysts is expected to grow. For instance, chiral diamine organocatalysts, similar to derivatives like (1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-amine, have been shown to be effective in stereoselective aldol (B89426) reactions. researchgate.net Future work could focus on developing catalysts that can be easily recovered and reused, enhancing the sustainability of the synthesis. researchgate.net The use of enzymes, such as lipase, in eco-friendly solvents offers a green alternative to traditional methods that often rely on hazardous reagents and transition metal catalysts. mdpi.com

Photocatalysis: Visible-light-induced photoacid catalysis represents a modern approach for activating substrates under mild conditions. nih.gov The development of photoacids for the stereoselective synthesis of complex molecules like 2-deoxyglycosides highlights a potential pathway for creating specific isomers of piperidine-containing compounds. nih.gov

Advanced Cyclization Strategies: The construction of the piperidine (B6355638) and cyclohexane (B81311) rings can be advanced through innovative strategies. Methods such as ring-closing metathesis and intramolecular aminohydroxylation, which are employed in the synthesis of complex alkaloids containing piperidine motifs, could be adapted for more efficient assembly of the core structure. mdpi.com Furthermore, transition-metal-catalyzed intramolecular double [2+2+2] cycloadditions offer a powerful method for the stereoselective synthesis of complex cyclic systems and could be explored for this class of compounds. nih.gov

Exploration of Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The flexible nature of the piperidine and cyclohexane rings in this compound results in a complex and dynamic conformational equilibrium. Advanced spectroscopic methods are crucial for elucidating these dynamic processes.

Multidimensional NMR Spectroscopy: While standard 1D NMR is useful, advanced 2D and 3D NMR techniques will be indispensable. The detailed analysis of coupling constants (e.g., ³J values) and Nuclear Overhauser Effect (NOE) correlations can provide definitive evidence for the relative configurations and predominant chair conformations of the piperidine ring in solution. nih.gov

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and anisotropy spectroscopy are particularly powerful for studying chiral molecules. nih.gov Future research could use these methods to investigate how the molecular environment, including solvent choice, influences the chiroptical properties and, by extension, the conformational preferences of the different stereoisomers. nih.gov

Integrated Spectroscopic Approaches: The combination of multiple spectroscopic techniques offers a more complete picture. For example, coupling Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman Spectroscopy can provide detailed chemical information at a local scale. arxiv.org Applying a similar integrated approach could reveal subtle details about the intramolecular interactions governing the conformational landscape of this compound.

Application of Machine Learning and AI in Predicting Conformational Landscapes and Reaction Outcomes

The computational cost and complexity of accurately modeling flexible molecules have historically been a significant challenge. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in this domain.

Predicting Conformational Ensembles: AI models, such as modified versions of AlphaFold, are now capable of predicting the structures of cyclic peptides. youtube.com Similar ML approaches can be trained to predict the complete structural ensembles of flexible molecules, providing insights into the relative populations of different conformers with a speed several orders of magnitude faster than traditional molecular dynamics simulations. nih.govsinica.edu.tw Machine-learned interatomic potentials (MLIPs) have also shown great promise in reproducing DFT-level accuracy for the conformational analysis of complex cyclic systems. chemrxiv.org

Accelerating Model Development: The creation of large, high-quality datasets is essential for training robust ML models. Initiatives to generate extensive databases of conformer geometries and their associated energies, such as the CREMP resource for macrocyclic peptides, will be vital for developing predictive tools for other classes of molecules, including piperidine derivatives. arxiv.org

Understanding Reaction Dynamics: Beyond static conformations, AI can be used to model the entire energy landscape of a chemical reaction. youtube.com This allows for the prediction of not only the final products but also potential intermediates and transition states, which can help in designing more selective and efficient synthetic pathways.

Table 1: Comparison of Traditional vs. Machine Learning-Based Conformational Analysis

| Feature | Traditional Methods (e.g., DFT, Molecular Dynamics) | Machine Learning / AI Methods |

|---|---|---|

| Computational Cost | High; can require significant supercomputing resources. | Low; predictions can often be made in seconds on standard hardware. sinica.edu.tw |

| Speed | Slow; simulations can take hours to weeks. | Extremely fast; up to seven orders of magnitude faster than MD simulations. nih.gov |

| Accuracy | High (considered the "gold standard"). | High; can reproduce DFT-level or MD-quality results when properly trained. nih.govchemrxiv.org |

| Data Requirement | Based on first principles of physics. | Requires large, high-quality training datasets for model development. arxiv.org |

| Application | Detailed analysis of small numbers of molecules. | High-throughput screening and prediction for vast chemical spaces. sinica.edu.tw |

Investigation of Solvent Effects on Conformational Preferences and Reactivity through Integrated Computational and Experimental Approaches

The conformation of this compound, particularly the orientation of its substituents, is highly sensitive to the surrounding solvent due to the potential for intra- and intermolecular hydrogen bonding.

Experimental Probes of Solvation: 1H NMR spectroscopy is a highly effective tool for monitoring solvent-dependent conformational changes. auremn.org In non-polar solvents, a conformer stabilized by an intramolecular hydrogen bond between the hydroxyl and amine groups may predominate. In polar solvents, this equilibrium can shift dramatically toward a conformer where these groups are further apart and more effectively solvated by the solvent molecules. auremn.orgresearchgate.net This shift can be quantified by observing changes in proton coupling constants as a function of solvent polarity and concentration. auremn.org

Computational Modeling of Solvent Effects: Integrated approaches that combine experimental data with theoretical calculations are essential. Computational studies can model the system in both the gas phase and with implicit or explicit solvent models to dissect the energetic contributions of intramolecular forces versus solvation. auremn.orgrsc.org Such studies have shown that while one conformer may be more stable in the vapor phase, solvation energies in polar media can easily overcome small enthalpic differences, leading to a reversal of conformational preference. auremn.orgresearchgate.net

Synergy of Experiment and Theory: The most powerful insights will come from a close synergy between computational and experimental work. Molecular dynamics simulations in explicit solvents like water, chloroform, or DMSO can predict conformational profiles, which can then be validated and refined by spectroscopic experiments. rsc.org This integrated approach provides a detailed, dynamic picture of how the solvent modulates the structure and, consequently, the reactivity of the molecule.

Table 2: Summary of Solvent Effects on the Conformational Equilibrium of Related Aminocyclohexanols

| Solvent Type | Predominant Conformer | Driving Force | Supporting Evidence |

|---|---|---|---|

| Non-Polar (e.g., CCl₄) or Vapor Phase | Axial-axial (aa-like) | Intramolecular Hydrogen Bonding (IHB) | Theoretical calculations (vapor phase) and small ³J coupling constants in NMR at low concentration. auremn.org |

| Polar (e.g., DMSO, Methanol) | Equatorial-equatorial (ee-like) | Solvation of polar groups, which disrupts the IHB. | Larger ³J coupling constants in NMR, indicating a shift in equilibrium. auremn.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Piperidin-2-yl)cyclohexan-1-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves functionalizing the cyclohexane ring followed by piperidine substitution. Key steps include:

- Cyclohexene oxide opening with piperidine derivatives under basic conditions.

- Use of continuous flow reactors to enhance yield and reduce side reactions by precise temperature/pressure control .

- Optimization : Adjust reaction time, solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography with silica gel (hexane:ethyl acetate gradients) is critical .

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Characterization Tools :

- Chiral HPLC : Utilize columns like Newcrom R1 with mobile phases (e.g., acetonitrile:water) to resolve enantiomers .

- NMR Spectroscopy : Analyze H and C spectra for coupling constants and diastereotopic proton splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., PubChem 176.25 g/mol) and fragmentation patterns .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

- Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 210–260 nm). Calibrate with standards in methanol/water (70:30 v/v) .

- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity in plasma or tissue homogenates. Optimize collision energy to minimize matrix interference .

Advanced Research Questions

Q. What biological activities are hypothesized for this compound, and how can these be experimentally validated?

- Hypothesized Activities :

- Neuroprotection : Potential modulation of NMDA receptors, inferred from structural analogs like (1S,2R)-2-phenylcyclohexanol .

- Antimicrobial/Anticancer : Hydrogen-bonding interactions with bacterial enzymes or tumorigenic kinases, similar to 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol derivatives .

- Validation Strategies :

- In Vitro Assays : Test against HEK-293 cells transfected with NMDA receptors (IC determination) or bacterial cultures (MIC assays).

- Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Q. How do structural modifications in analogs influence pharmacological activity?

- Key Comparisons :

| Compound | Structural Variation | Biological Impact |

|---|---|---|

| 2-(Cyclohexylmethyl)amino analog | Additional methyl group on cyclohexane | Enhanced lipophilicity, higher CNS uptake |

| 2-Azido derivatives | Azide substitution | Click chemistry compatibility for probes |

| 4-tert-Butylphenoxy analogs | Bulky substituent | Altered receptor binding kinetics |

- Mechanistic Insight : Substituents at the 2-position modulate steric hindrance and electronic effects, impacting target engagement .

Q. What strategies minimize side reactions during derivatization for drug development?

- Protective Groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during alkylation or acylation .

- Reaction Control : Use low-temperature (-78°C) conditions for Grignard additions to prevent over-substitution.

- Flow Chemistry : Continuous reactors reduce exothermic side reactions (e.g., epoxide ring-opening) .

Q. How can contradictory data on metabolic stability be resolved?

- Case Study : Discrepancies in hepatic microsomal half-life (e.g., rat vs. human models).

- Resolution Methods :

- Species-Specific CYP450 Profiling : Identify metabolizing enzymes via recombinant assays.

- Isotope-Labeling : Track metabolic pathways using C-labeled compound and LC-radiodetection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.